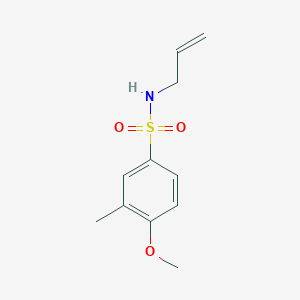
N-allyl-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-4-methoxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C11H15NO3S It is a sulfonamide derivative, characterized by the presence of an allyl group, a methoxy group, and a methyl group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
N-Allyl-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Wirkmechanismus
The mechanism of action of N-Allyl-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The allyl and methoxy groups can also influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
N-Allyl-4-methoxy-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:
N-Allyl-4-methylbenzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-Allyl-4-methoxybenzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
N-Allyl-3-methylbenzenesulfonamide: Lacks the methoxy group, potentially altering its chemical and biological properties.
The presence of both the methoxy and methyl groups in this compound makes it unique, as these groups can modulate its chemical reactivity and biological interactions, providing a distinct profile compared to its analogs.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-4-7-12-16(13,14)10-5-6-11(15-3)9(2)8-10/h4-6,8,12H,1,7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVSKMFJWUPDGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxyaniline](/img/structure/B425788.png)
![Ethyl (4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425789.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}-4-phenoxyaniline](/img/structure/B425790.png)
![N-(4-ethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B425791.png)
![N-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzyl}-4-phenoxyaniline](/img/structure/B425793.png)
![Ethyl {4-[(3,4-dimethoxyanilino)sulfonyl]phenoxy}acetate](/img/structure/B425794.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-mesitylacetamide](/img/structure/B425795.png)
![N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide](/img/structure/B425798.png)
![N-[3-(benzyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B425799.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzyl}-2,5-dimethylaniline](/img/structure/B425800.png)
![Methyl 2-[({4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425801.png)
![N-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzyl}-N-(4-phenoxyphenyl)amine](/img/structure/B425802.png)
![N-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl]-4-methoxyaniline](/img/structure/B425804.png)
![2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425807.png)
